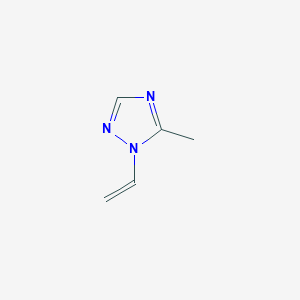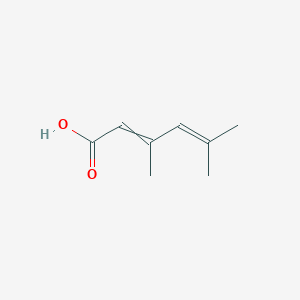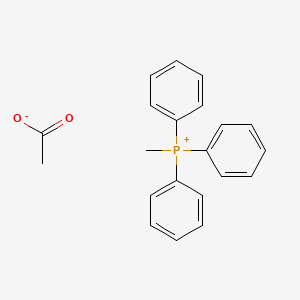
3,3-Dimethyl-7-phenyl-1,2-dioxepane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3-Dimethyl-7-phenyl-1,2-dioxepane is an organic compound belonging to the class of cyclic ketene acetals This compound is characterized by a seven-membered ring containing two oxygen atoms and a phenyl group attached to the seventh carbon
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dimethyl-7-phenyl-1,2-dioxepane typically involves the radical ring-opening polymerization (rROP) of cyclic ketene acetals. This method allows for the incorporation of labile groups into the main chain of vinyl polymers, resulting in degradable materials . The reaction conditions often include the use of radical initiators and specific temperatures to facilitate the ring-opening process .
Industrial Production Methods
Industrial production of this compound may involve large-scale polymerization processes using advanced reactors and controlled environments to ensure the consistency and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
3,3-Dimethyl-7-phenyl-1,2-dioxepane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (Br₂, Cl₂) and nucleophiles (NH₃, RNH₂) are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols .
Wissenschaftliche Forschungsanwendungen
3,3-Dimethyl-7-phenyl-1,2-dioxepane has several scientific research applications, including:
Polymer Chemistry: It is used in the synthesis of degradable polymers through radical ring-opening polymerization.
Material Science: The compound’s unique structure makes it suitable for developing advanced materials with specific properties, such as high thermal stability and mechanical strength.
Biology and Medicine: Research is ongoing to explore its potential in drug delivery systems and biodegradable implants.
Wirkmechanismus
The mechanism of action of 3,3-Dimethyl-7-phenyl-1,2-dioxepane primarily involves radical ring-opening polymerization. The process starts with the initiation of a radical species, which attacks the cyclic ketene acetal, leading to the ring-opening and formation of a polymer chain. The presence of labile groups in the polymer backbone allows for controlled degradation under specific conditions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Methylene-1,3-dioxepane: Another cyclic ketene acetal with similar polymerization behavior.
5,6-Benzo-2-methylene-1,3-dioxepane: A compound with a benzene ring fused to the dioxepane structure, offering different properties.
Uniqueness
3,3-Dimethyl-7-phenyl-1,2-dioxepane stands out due to its specific structural features, such as the presence of a phenyl group and two methyl groups, which influence its reactivity and the properties of the resulting polymers. Its ability to form degradable polymers with unique properties makes it valuable in various applications .
Eigenschaften
CAS-Nummer |
79889-26-2 |
|---|---|
Molekularformel |
C13H18O2 |
Molekulargewicht |
206.28 g/mol |
IUPAC-Name |
3,3-dimethyl-7-phenyldioxepane |
InChI |
InChI=1S/C13H18O2/c1-13(2)10-6-9-12(14-15-13)11-7-4-3-5-8-11/h3-5,7-8,12H,6,9-10H2,1-2H3 |
InChI-Schlüssel |
VFRMLDMTZIDVOB-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CCCC(OO1)C2=CC=CC=C2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N~1~-[2-(Methylsulfanyl)phenyl]ethane-1,2-diamine](/img/structure/B14428429.png)
![3-[3-(2,3-Dihydroxypropylsulfanyl)-2-hydroxypropyl]sulfanylpropane-1,2-diol](/img/structure/B14428431.png)
![Dimethyl {[(diethylcarbamothioyl)sulfanyl]methyl}phosphonate](/img/structure/B14428437.png)
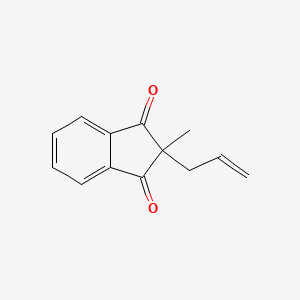
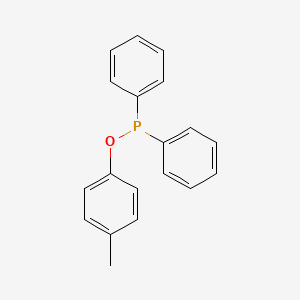
![1-Acetyl-3,3-diethyl-8a-methylimidazo[1,5-a]pyrimidine-2,4,6,8-tetrone](/img/structure/B14428465.png)
![5-Ethylbicyclo[2.2.1]heptane-2-carbaldehyde](/img/structure/B14428471.png)
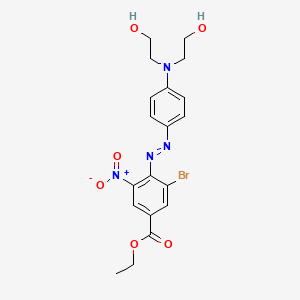
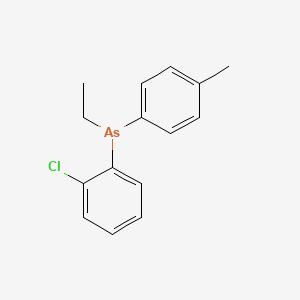
![(E)-1-[(2-Nitrophenyl)(2-phenylhydrazinylidene)methyl]-2-phenyldiazene](/img/structure/B14428485.png)
